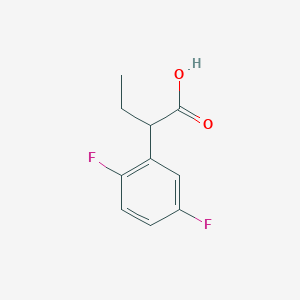
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester: is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a boronic acid group and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or Jones reagent.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, or PCC (pyridinium chlorochromate).
Reduction: NaBH4, LiAlH4.
Substitution: Pd(PPh3)4, aryl halides, base (e.g., K2CO3).
Major Products
Oxidation: 1H-Indole-1-carboxylic acid, 2-borono-4-carboxylic acid, 1-(1,1-dimethylethyl) ester.
Reduction: 1H-Indole-1-carboxylic acid, 2-borono-4-hydroxymethyl, 1-(1,1-dimethylethyl) ester.
Substitution: Biaryl derivatives.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its boronic acid and formyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-1-carboxylic acid, 2-borono-4-methyl-, 1-(1,1-dimethylethyl) ester: Similar structure but with a methyl group instead of a formyl group.
1H-Indole-1-carboxylic acid, 2-borono-4-hydroxy-, 1-(1,1-dimethylethyl) ester: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-4-formyl-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and formyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
Molecular Formula |
C14H16BNO5 |
|---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
[4-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-6-4-5-9(8-17)10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3 |
InChI Key |
SSSVAOHCUFFSJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


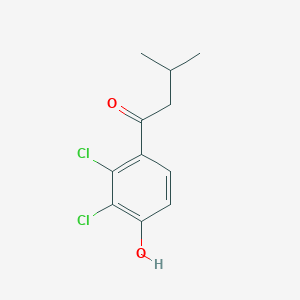
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)
![3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13318766.png)

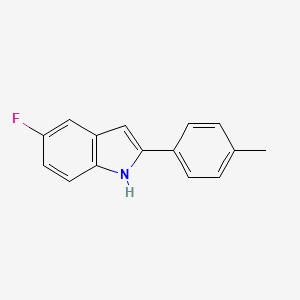
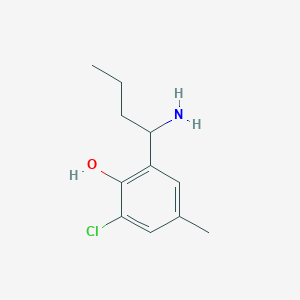
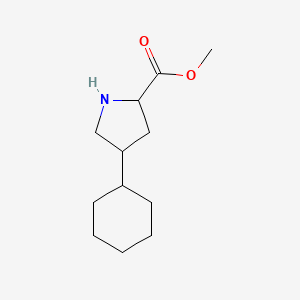
![(1-Methyloctahydrocyclopenta[b]pyrrol-3a-yl)methanol](/img/structure/B13318788.png)
![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
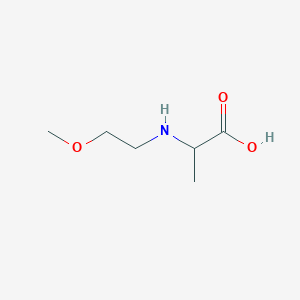
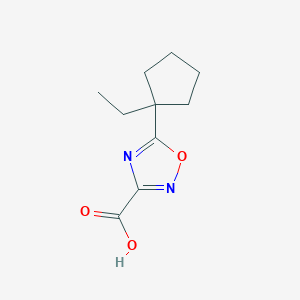
![1-{Pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B13318814.png)
